molecular formula C17H24N4O3 B15147742 6-Amino-3-morpholin-4-ylmethyl-indazole-1-carboxylic acid tert-butyl ester CAS No. 887591-01-7

6-Amino-3-morpholin-4-ylmethyl-indazole-1-carboxylic acid tert-butyl ester

Cat. No.: B15147742
CAS No.: 887591-01-7
M. Wt: 332.4 g/mol
InChI Key: HYBPOBKOXMSDSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Amino-3-morpholin-4-ylmethyl-indazole-1-carboxylic acid tert-butyl ester is a complex organic compound that belongs to the indazole family. Indazoles are heterocyclic compounds containing a fused benzene and pyrazole ring. This particular compound is characterized by the presence of an amino group, a morpholinylmethyl group, and a tert-butyl ester group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-3-morpholin-4-ylmethyl-indazole-1-carboxylic acid tert-butyl ester typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:

    Formation of the Indazole Core: The indazole core can be synthesized through a Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone or aldehyde under acidic conditions.

    Introduction of the Morpholinylmethyl Group: The morpholinylmethyl group can be introduced via a nucleophilic substitution reaction, where a suitable leaving group on the indazole core is replaced by a morpholinylmethyl group.

    Esterification: The carboxylic acid group on the indazole core is esterified with tert-butyl alcohol in the presence of an acid catalyst to form the tert-butyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

6-Amino-3-morpholin-4-ylmethyl-indazole-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The nitro group, if present, can be reduced back to an amino group.

    Substitution: The morpholinylmethyl group can be substituted with other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines, thiols, or halides can be used in substitution reactions, often in the presence of a base or a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group may yield nitro derivatives, while substitution reactions can introduce various functional groups in place of the morpholinylmethyl group.

Scientific Research Applications

6-Amino-3-morpholin-4-ylmethyl-indazole-1-carboxylic acid tert-butyl ester has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 6-Amino-3-morpholin-4-ylmethyl-indazole-1-carboxylic acid tert-butyl ester depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but the compound’s structural features allow it to bind to specific sites on proteins, influencing their function.

Comparison with Similar Compounds

Similar Compounds

    6-Amino-3-methyl-indazole-1-carboxylic acid tert-butyl ester: Similar structure but lacks the morpholinylmethyl group.

    6-Amino-3-morpholin-4-ylmethyl-indazole-1-carboxylic acid methyl ester: Similar structure but has a methyl ester instead of a tert-butyl ester.

Uniqueness

The presence of the morpholinylmethyl group and the tert-butyl ester in 6-Amino-3-morpholin-4-ylmethyl-indazole-1-carboxylic acid tert-butyl ester provides unique chemical properties, such as increased solubility and stability, making it a valuable compound in various research and industrial applications.

Properties

CAS No.

887591-01-7

Molecular Formula

C17H24N4O3

Molecular Weight

332.4 g/mol

IUPAC Name

tert-butyl 6-amino-3-(morpholin-4-ylmethyl)indazole-1-carboxylate

InChI

InChI=1S/C17H24N4O3/c1-17(2,3)24-16(22)21-15-10-12(18)4-5-13(15)14(19-21)11-20-6-8-23-9-7-20/h4-5,10H,6-9,11,18H2,1-3H3

InChI Key

HYBPOBKOXMSDSR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1C2=C(C=CC(=C2)N)C(=N1)CN3CCOCC3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.